![molecular formula C9H9ClO3 B1581800 Methyl 2-(4-chlorophenoxy)acetate CAS No. 4841-22-9](/img/structure/B1581800.png)
Methyl 2-(4-chlorophenoxy)acetate
Overview
Description
“Methyl 2-(4-chlorophenoxy)acetate” is a chemical compound with the molecular formula C9H9ClO3 . It is also known as "Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 2-(4-chlorophenoxy)acetate” involves the reaction of methylamine and methyl 2-(4-chlorophenoxy)acetate, which is prepared from 4-chlorophenol and methyl chloroacetate . The reaction takes place in the presence of anhydrous potassium carbonate in N,N-dimethyl formamide (DMF) as an organic solvent .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-chlorophenoxy)acetate” can be represented by the InChI code: 1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 .Chemical Reactions Analysis
“Methyl 2-(4-chlorophenoxy)acetate” is a chlorinated benzoic acid derivative. It reacts as a weak acid to neutralize bases, both organic (for example, the amines) and inorganic . It may corrode iron, steel, and aluminum parts and containers if moist . It also reacts with cyanide salts in the presence of moisture to generate gaseous hydrogen cyanide .Physical And Chemical Properties Analysis
“Methyl 2-(4-chlorophenoxy)acetate” has a molecular weight of 200.62 . It is a liquid at room temperature and should be stored in a sealed container in a dry environment .Scientific Research Applications
Environmental Risk Assessment
This compound has been evaluated for its toxicity levels and environmental impact, particularly in aquatic environments. Studies have measured levels of this compound under various conditions to assess its potential risks .
Chemical Synthesis
It is used in various areas of research including life science, material science, and chemical synthesis. Scientists utilize this compound in the synthesis of other chemicals or as a reagent in their experiments .
Analytical Chemistry
Methyl 2-(4-chlorophenoxy)acetate has been used in photometric extraction detection methods for analytical purposes. It serves as an analytical form for detecting other related compounds .
Plant Biology
There is research exploring the use of this compound as a plant growth regulator and its effects on plant physiology, such as changes in chlorophyll content and enzyme activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(4-chlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZHKYFZSNKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197522 | |
Record name | Methyl (4-chlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenoxy)acetate | |
CAS RN |
4841-22-9 | |
Record name | methyl (4-chlorophenoxy)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4841-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (4-chlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4-chlorophenoxy)acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8NSQ7VCC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the triazole-acetate derivative TMCA, synthesized from Methyl 2-(4-chlorophenoxy)acetate, contribute to its corrosion inhibition properties?
A1: The study investigated a triazole-acetate derivative (TMCA) synthesized from Methyl 2-(4-chlorophenoxy)acetate. While the specific structure of TMCA wasn't detailed, the research highlighted that the molecule acts as a mixed-type inhibitor for mild steel corrosion in sulfuric acid []. This means TMCA can affect both anodic (metal oxidation) and cathodic (reduction) corrosion reactions. The inhibition likely stems from TMCA's adsorption onto the steel surface, forming a protective layer.
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